2-(Benzoyloxy)propanoic acid
Overview
Description
It is a derivative of lactic acid where the hydroxyl group is esterified with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzoyloxy)propanoic acid can be synthesized through the esterification of lactic acid with benzoyl chloride in the presence of a base such as pyridine . The reaction typically involves the following steps:
- Dissolve lactic acid in an appropriate solvent like dichloromethane.
- Add benzoyl chloride dropwise while maintaining the reaction mixture at a low temperature.
- Add pyridine to the mixture to act as a catalyst and neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lactic acid and benzoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Lactic acid and benzoic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
2-(Benzoyloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)propanoic acid involves its hydrolysis to release lactic acid and benzoic acid . Lactic acid can enter metabolic pathways such as glycolysis and the citric acid cycle, while benzoic acid can be further metabolized or excreted . The ester bond in the compound is susceptible to enzymatic hydrolysis by esterases, which facilitates its breakdown in biological systems .
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: The parent compound of 2-(Benzoyloxy)propanoic acid, widely used in food, pharmaceuticals, and cosmetics.
Benzoic Acid: A common preservative and intermediate in organic synthesis.
Mandelic Acid: Another aromatic alpha-hydroxy acid with similar properties and applications in skincare.
Uniqueness
This compound is unique due to its dual functional groups - the ester linkage and the carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds . Additionally, its esterified form provides different solubility and stability properties, making it useful in specific applications where lactic acid or benzoic acid alone may not be suitable .
Properties
IUPAC Name |
2-benzoyloxypropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHUPYLTAYIGHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509162 | |
Record name | 2-(Benzoyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60011-15-6 | |
Record name | 2-(Benzoyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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